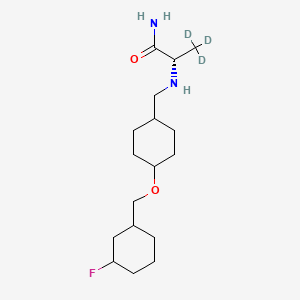
Safinamide D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safinamide D3 is a deuterated form of safinamide, a compound primarily used in the treatment of Parkinson’s disease. Safinamide is known for its dual mechanism of action, which includes selective inhibition of monoamine oxidase type B and modulation of glutamate release. This combination helps in managing both motor and non-motor symptoms of Parkinson’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of safinamide D3 involves the incorporation of deuterium atoms into the safinamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include:
Formation of the α-aminoamide backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of safinamide.
Deuteration: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents. This step requires precise control of reaction conditions to ensure selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of the α-aminoamide backbone: Using large-scale reactors and optimized reaction conditions to produce the core structure.
Deuteration: Employing deuterated reagents in large quantities to achieve the desired level of deuteration.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Safinamide D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form safinamide acid.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly at the deuterated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and specific solvents.
Major Products
Oxidation: Safinamide acid.
Reduction: Precursor forms of safinamide.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Safinamide D3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter release.
Medicine: Primarily used in the treatment of Parkinson’s disease, with ongoing research into its efficacy and safety.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Safinamide D3 exerts its effects through a dual mechanism:
Inhibition of monoamine oxidase type B: This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases dopamine levels, which helps alleviate motor symptoms of Parkinson’s disease.
Modulation of glutamate release: this compound also inhibits the release of glutamate, a neurotransmitter involved in excitatory signaling. This helps reduce excitotoxicity and provides neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rasagiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase type B inhibitor with similar applications.
Amantadine: An antiviral drug with dopaminergic and glutamatergic properties used in Parkinson’s disease.
Uniqueness of Safinamide D3
This compound is unique due to its dual mechanism of action, combining monoamine oxidase type B inhibition with glutamate release modulation. This dual action provides both symptomatic relief and potential neuroprotective effects, making it a valuable addition to the treatment options for Parkinson’s disease.
Propriétés
Formule moléculaire |
C17H31FN2O2 |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
(2S)-3,3,3-trideuterio-2-[[4-[(3-fluorocyclohexyl)methoxy]cyclohexyl]methylamino]propanamide |
InChI |
InChI=1S/C17H31FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h12-16,20H,2-11H2,1H3,(H2,19,21)/t12-,13?,14?,15?,16?/m0/s1/i1D3 |
Clé InChI |
BUWOTFXAKODHPV-FCMZDJCCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F |
SMILES canonique |
CC(C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)


![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)




![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)

